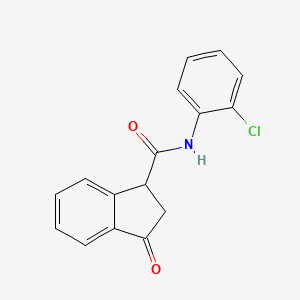
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related indene derivatives involves complex chemical reactions, often starting with specific chlorophenyl compounds as precursors. For example, the synthesis of "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" showcases a multi-step process utilizing 4-chlorobenzenamine, highlighting the intricate nature of synthesizing chlorophenyl-based carboxamides (Kan, 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) techniques have been pivotal in determining the molecular conformation of related compounds, such as the racemic indan derivative "(±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide." This method unambiguously determined its crystal structure, showcasing the importance of XRD in analyzing the molecular structure of complex compounds (Doriguetto et al., 2009).
Chemical Reactions and Properties
Chemical properties of indene derivatives can be understood through their synthesis and structural characterization. For instance, the synthesis of "N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea" involves reactions that highlight the compound's reactivity and interaction with other chemicals, demonstrating the compound's versatile chemical properties (Celik et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds can be inferred from their molecular structure. The crystal packing and hydrogen bonding in the racemic indan derivative illustrate how molecular geometry affects physical properties, such as solubility and melting point (Doriguetto et al., 2009).
Chemical Properties Analysis
Detailed chemical properties, including reactivity and stability, can be analyzed through various spectroscopic methods such as NMR, IR, and UV-Vis spectra. For example, "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" demonstrates the use of these techniques in understanding the chemical properties and reactivity of chlorophenyl-based carboxamides (Demir et al., 2016).
科学的研究の応用
Overview of Applications in Supramolecular Chemistry
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound with potential applications in various scientific fields. One of the prominent areas is its role in supramolecular chemistry. Benzene-1,3,5-tricarboxamide derivatives, structurally similar to the compound , have shown significant importance in supramolecular self-assembly. Their ability to form one-dimensional, nanometer-sized rod-like structures through H-bonding, and their multivalent nature make them useful in nanotechnology, polymer processing, and biomedical applications. The versatile nature of these compounds, including the N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, offers a promising future in these disciplines (Cantekin, de Greef, & Palmans, 2012).
Role in Synthetic Organic Chemistry
In the domain of synthetic organic chemistry, derivatives of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, particularly those based on the N-Ar axis, have been extensively studied. These studies include the development of highly chemoselective N-acylation reagents, exploration of chiral axes due to acyclic imide-Ar Bond, and the creation of chiral ligands with a prochiral N-Ar axis. These advancements have a wide array of applications, including serving as N-acylation reagents with enhanced chemoselectivity and forming the basis for high selectivity in palladium-catalyzed asymmetric allylic substitution reactions (Kondo & Murakami, 2001).
Environmental Impact and Degradation Studies
The environmental impact and degradation mechanisms of chlorophenyl compounds, similar to N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, have been extensively studied. These studies focus on their toxicity, bioaccumulation, and their potential as environmental pollutants. For instance, chlorophenols have been evaluated for their moderate toxicity levels to mammalian and aquatic life and their strong organoleptic effect. Similarly, the persistence and bioaccumulation potential of these compounds, along with their degradation mechanisms, particularly in the presence of zero-valent iron and iron-based bimetallic systems, have been a subject of extensive research (Krijgsheld & Gen, 1986; Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEAAYJXUVSFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
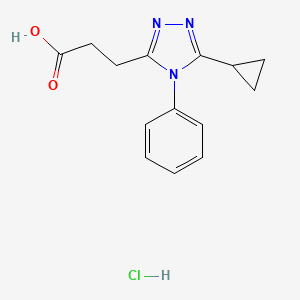
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
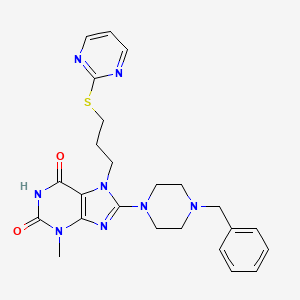
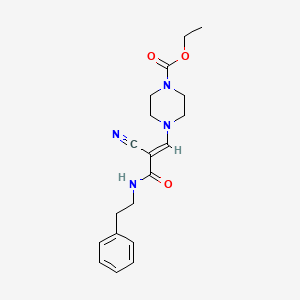
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
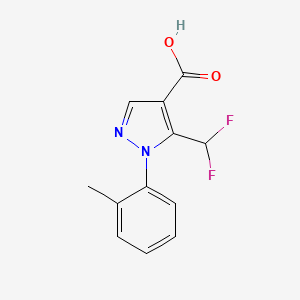
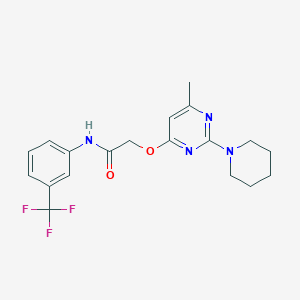
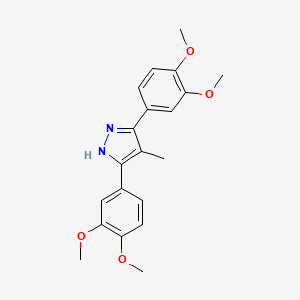
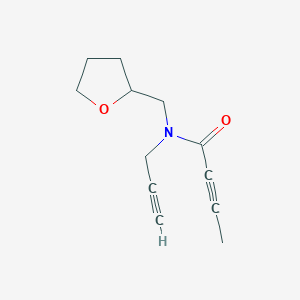
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)